molecular formula C22H20Cl2N2OS B2479291 (4-Benzylpiperazin-1-yl)(5-(3,4-dichlorophenyl)furan-2-yl)methanethione CAS No. 941966-03-6

(4-Benzylpiperazin-1-yl)(5-(3,4-dichlorophenyl)furan-2-yl)methanethione

Cat. No. B2479291
CAS RN: 941966-03-6
M. Wt: 431.38
InChI Key: HKZMFCNYYNPEGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains a benzylpiperazine moiety and a dichlorophenyl furan moiety. Benzylpiperazine derivatives are known to have various biological activities, including antimicrobial activity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, have been synthesized by the reductive amination of precursor compounds with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

Scientific Research Applications

Synthesis and Chemical Reactions

A range of studies have explored the synthesis and chemical reactions involving furan derivatives and related compounds. For example, furan-2-yl(phenyl)methanol derivatives have been shown to undergo smooth aza-Piancatelli rearrangement, yielding corresponding 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives in good yields with high selectivity in short reaction times, highlighting their utility in synthesizing complex heterocyclic structures (Reddy et al., 2012). Furthermore, microwave-assisted synthesis methods have been developed for novel pyrazoline derivatives, demonstrating improved yields, environmental friendliness, and reduced reaction times compared to conventional methods. These compounds were evaluated for their anti-inflammatory and antibacterial activity, indicating their potential in medicinal chemistry (Ravula et al., 2016).

Biological Evaluation and Potential Therapeutic Effects

Several studies have synthesized and evaluated the biological activity of furan and piperazine derivatives. For instance, novel triazole derivatives designed and synthesized as potent inhibitors for human dihydroorotate dehydrogenase showed significant potency, providing a foundation for future optimization of triazole-based inhibitors (Gong et al., 2017). Additionally, the synthesis of furobenzothiazepines has been explored, with some derivatives displaying anti-inflammatory activity similar to known medications, indicating their potential for therapeutic use (Ogawa et al., 1999).

Antimicrobial and Anti-Proliferative Activities

The antimicrobial and anti-proliferative activities of newly synthesized compounds, including adamantan-1-yl derivatives and thiosemicarbazones, have been investigated. These studies have identified compounds with marked broad-spectrum antibacterial activities and promising anti-proliferative effects against human tumor cell lines, highlighting the potential of these chemical structures in developing new antimicrobial and anticancer agents (Al-Mutairi et al., 2019).

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[5-(3,4-dichlorophenyl)furan-2-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2OS/c23-18-7-6-17(14-19(18)24)20-8-9-21(27-20)22(28)26-12-10-25(11-13-26)15-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZMFCNYYNPEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylpiperazin-1-yl)(5-(3,4-dichlorophenyl)furan-2-yl)methanethione

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